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Introduction

BMS-986235 is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G
protein-coupled receptor (GPCR) that plays a critical role in modulating inflammatory
responses.[1][2][3] Activation of FPR2 by BMS-986235 initiates a cascade of downstream
signaling events that ultimately lead to the resolution of inflammation, making it a promising
therapeutic candidate for conditions such as heart failure.[1][2] Measuring the downstream
effects of BMS-986235 activation is crucial for understanding its mechanism of action and for
the development of novel therapeutics targeting the FPR2 pathway.

These application notes provide detailed protocols for key in vitro assays to characterize the
downstream signaling of BMS-986235, including its effects on G-protein activation, [3-arrestin
recruitment, neutrophil chemotaxis, macrophage phagocytosis, and cytokine release.

Signaling Pathway of BMS-986235

BMS-986235 activates FPR2, which canonically couples to the Gi/o subfamily of G proteins.[4]
This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic
AMP (cAMP) levels. The dissociation of the G protein By subunits can also activate other
downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI13K).
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Additionally, like many GPCRs, agonist-bound FPR2 can recruit 3-arrestins, which mediate
receptor desensitization and internalization, and can also initiate G protein-independent
signaling cascades.[4][5]
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The following table summarizes the in vitro potency and efficacy of BMS-986235 in various

functional assays.

Target/Cell

Assay Type Li Parameter Value Reference
ine
FPR2 Activation Human FPR2 EC50 0.41 nM [1]
Mouse FPR2 EC50 3.4nM [1]
HEK?293 cells
Gail Activation expressing EC50 0.2nM [5]
human FPR2
HEK293 cells
Gai2 Activation expressing EC50 0.3nM [5]
human FPR2
_ HEK293 cells
B-Arrestin )
] expressing EC50 1.9 nM [5]
Recruitment
human FPR2
Not explicitly
Neutrophil Human stated, but potent
: . IC50 I [2]
Chemotaxis Neutrophils inhibition
observed
Mouse
Macrophage ]
] Peritoneal EC50 ~8 pM
Phagocytosis
Macrophages
Human Whole Dose-dependent
IL-10 Release -

Blood

increase

Experimental Protocols
G-protein Activation Assay (GTPyS Binding Assay)

This protocol describes the measurement of G-protein activation by quantifying the binding of

the non-hydrolyzable GTP analog, [3*S]GTPyS, to cell membranes expressing FPR2.
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Workflow for the GTPyS binding assay.

Materials:
o HEK293 cells stably expressing human FPR2
o Cell lysis buffer (e.g., 50 mM Tris-HCI, pH 7.4, 5 mM MgClz, 1 mM EDTA)

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, 100 mM NaCl, 5 mM MgClz, 1 mM EDTA, 1 uM
GDP)

e [33S]GTPyS (specific activity ~1250 Ci/mmol)
e BMS-986235
o GF/C filter plates
 Scintillation counter
Protocol:
o Membrane Preparation:
1. Culture HEK293-hFPR2 cells to ~90% confluency.

2. Harvest cells and homogenize in ice-cold cell lysis buffer.
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3. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
4. Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

5. Resuspend the membrane pellet in assay buffer and determine the protein concentration
(e.g., using a BCA assay).

e GTPyS Binding Assay:

1. In a 96-well plate, add 50 pL of assay buffer containing various concentrations of BMS-
986235.

2. Add 25 pL of [3*S]GTPyS (final concentration ~0.1 nM) to each well.

3. Add 25 pL of the membrane preparation (5-10 pg of protein per well) to initiate the
reaction.

4. Incubate the plate at 30°C for 60 minutes with gentle shaking.
5. Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.
6. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCI, pH 7.4).
7. Dry the filter plates and add scintillation fluid to each well.
8. Measure the radioactivity in each well using a scintillation counter.
o Data Analysis:

1. Subtract the non-specific binding (determined in the presence of excess unlabeled
GTPyS) from all values.

2. Plot the specific binding as a function of the BMS-986235 concentration and fit the data to
a sigmoidal dose-response curve to determine the EC50.

B-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol describes a cell-based assay to measure the recruitment of B-arrestin to FPR2
upon activation by BMS-986235 using the PathHunter® B-arrestin assay system.[6][7]
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Workflow for the PathHunter® B-arrestin recruitment assay.

Materials:

o PathHunter® CHO-K1 hFPR2 (3-Arrestin cells

e Cell culture medium (e.g., DMEM with 10% FBS)

e Assay buffer (e.g., HBSS with 20 mM HEPES)

« BMS-986235

o PathHunter® Detection Reagents

e Luminometer

Protocol:

o Cell Plating:
1. Culture PathHunter® cells according to the manufacturer's instructions.
2. Harvest and resuspend the cells in assay buffer.

3. Plate the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per
well.

4. Incubate the plate at 37°C in a CO:2 incubator for 24 hours.

o Compound Addition:
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1. Prepare serial dilutions of BMS-986235 in assay buffer.
2. Add the diluted compound to the cell plate.

3. Incubate the plate at 37°C for 90 minutes.

o Detection:
1. Equilibrate the PathHunter® Detection Reagents to room temperature.
2. Add the detection reagents to each well according to the manufacturer's protocol.
3. Incubate the plate at room temperature for 60 minutes in the dark.
4. Measure the chemiluminescent signal using a luminometer.
o Data Analysis:

1. Normalize the data to the vehicle control (0% activation) and a maximal concentration of a
reference agonist (100% activation).

2. Plot the normalized response as a function of the BMS-986235 concentration and fit the
data to a sigmoidal dose-response curve to determine the EC50.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol describes the measurement of neutrophil migration towards a chemoattractant
gradient, and the inhibitory effect of BMS-986235, using a Boyden chamber assay.

Preparation

Prepare chemoattractant
(e.g., fMLP) and BMS-986235

Assay Detection
SEiUP EREET c_hamber D Incubate to allow Fix and stain migrated Count migrated cells
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P neutrophil migration cells on the membrane (microscopy)
and neutrophils in upper well
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Workflow for the neutrophil chemotaxis assay.

Materials:

e Fresh human whole blood

e Ficoll-Paque

o Dextran solution

e RPMI 1640 medium

o fMLP (N-Formylmethionyl-leucyl-phenylalanine) or other chemoattractant
e BMS-986235

o Boyden chamber with polycarbonate filters (3-5 um pores)
e Methanol

» Giemsa stain

o Microscope

Protocol:

e Neutrophil Isolation:

1. Isolate neutrophils from fresh human blood using dextran sedimentation followed by Ficoll-
Paque density gradient centrifugation.

2. Lyse residual red blood cells with a hypotonic solution.

3. Wash the neutrophils and resuspend them in RPMI 1640 at a concentration of 1 x 10°
cells/mL.

o Chemotaxis Assay:
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1. Add RPMI 1640 containing a chemoattractant (e.g., 10 nM fMLP) to the lower wells of the
Boyden chamber.

2. In the upper wells, add the neutrophil suspension pre-incubated with various
concentrations of BMS-986235 for 15 minutes at 37°C.

3. Assemble the chamber with the filter separating the upper and lower wells.

4. Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

e Quantification of Migration:
1. Disassemble the chamber and scrape non-migrated cells from the top of the filter.
2. Fix the filter in methanol and stain with Giemsa.

3. Mount the filter on a microscope slide and count the number of migrated cells in several
high-power fields.

o Data Analysis:

1. Calculate the percentage of inhibition of chemotaxis for each concentration of BMS-
986235 compared to the vehicle control.

2. Plot the percentage of inhibition as a function of the BMS-986235 concentration and fit the
data to a dose-response curve to determine the IC50.

Macrophage Phagocytosis Assay

This protocol describes the measurement of macrophage phagocytic activity by quantifying the
uptake of fluorescently labeled zymosan patrticles.
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Workflow for the macrophage phagocytosis assay.

Materials:
e Macrophage cell line (e.g., J774) or primary macrophages
e Cell culture medium

o Fluorescently labeled zymosan particles (e.g., Zymosan A from Saccharomyces cerevisiae,
Alexa Fluor™ 488 conjugate)

 BMS-986235
e Trypan blue solution
» Flow cytometer or fluorescence plate reader
Protocol:
e Cell Culture:
1. Culture macrophages in a 96-well plate to ~80% confluency.
e Phagocytosis Assay:

1. Pre-treat the macrophages with various concentrations of BMS-986235 for 30 minutes at
37°C.
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2. Add the fluorescently labeled zymosan patrticles to the cells at a ratio of approximately
10:1 (particles:cell).

3. Incubate for 60-120 minutes at 37°C to allow for phagocytosis.

e Quantification:

1. Aspirate the medium and wash the cells twice with cold PBS to remove non-phagocytosed
particles.

2. Add trypan blue solution to quench the fluorescence of any remaining extracellular
particles.

3. Wash the cells again with PBS.

4. Lyse the cells and measure the intracellular fluorescence using a fluorescence plate
reader, or detach the cells and analyze by flow cytometry.

e Data Analysis:

1. Calculate the fold-increase in phagocytosis for each concentration of BMS-986235
compared to the vehicle control.

2. Plot the fold-increase as a function of the BMS-986235 concentration and fit the data to a
dose-response curve to determine the EC50.

IL-10 Release Assay (Human Whole Blood Assay)

This protocol describes the measurement of IL-10 release from human whole blood stimulated
with BMS-986235.
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Workflow for the IL-10 release assay.

Materials:
e Fresh human whole blood collected in sodium heparin tubes
 RPMI 1640 medium
« BMS-986235
e Human IL-10 ELISA kit
e Microplate reader
Protocol:
e Blood Culture:
1. Within 2 hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium.
2. Add the diluted blood to a 96-well culture plate.
3. Add various concentrations of BMS-986235 to the wells.
4. Incubate the plate at 37°C in a 5% CO:z incubator for 24 hours.

e Plasma Collection:
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1. Centrifuge the plate at 1,500 x g for 10 minutes at 4°C.

2. Carefully collect the plasma supernatant.

e |L-10 Measurement:

1. Measure the concentration of IL-10 in the plasma samples using a human IL-10 ELISA kit
according to the manufacturer's instructions.

e Data Analysis:

1. Plot the concentration of IL-10 as a function of the BMS-986235 concentration to
demonstrate a dose-dependent effect.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for
investigating the downstream signaling of BMS-986235. By employing these assays,
researchers can effectively characterize the potency and efficacy of BMS-986235 and other
FPR2 agonists, contributing to a deeper understanding of their therapeutic potential in
inflammatory diseases. The provided diagrams and data tables serve as a valuable resource
for experimental design and data interpretation in the field of FPR2-targeted drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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